1-Methoxy-2-(4-methylphenoxy)benzene
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Overview
Description
1-Methoxy-2-(4-methylphenoxy)benzene is an organic compound with the molecular formula C14H14O2 It is a derivative of benzene, featuring a methoxy group and a methylphenoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-(4-methylphenoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1-methoxy-2-nitrobenzene with 4-methylphenol in the presence of a base, followed by reduction of the nitro group to an amine and subsequent diazotization and coupling with a phenol derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve catalytic hydrogenation and other advanced chemical engineering methods to optimize efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-2-(4-methylphenoxy)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-Methoxy-2-(4-methylphenoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Methoxy-2-(4-methylphenoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile and reacts with electrophiles to form substituted products.
Comparison with Similar Compounds
1-Methoxy-4-methylbenzene: Shares the methoxy and methyl groups but differs in their positions on the benzene ring.
1-Methoxy-2-(4-methoxyphenoxy)benzene: Similar structure but with an additional methoxy group.
1-Methoxy-2-(4-phenylphenoxy)benzene: Similar structure but with a phenyl group instead of a methyl group.
Uniqueness: 1-Methoxy-2-(4-methylphenoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
CAS No. |
3402-84-4 |
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Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-methoxy-2-(4-methylphenoxy)benzene |
InChI |
InChI=1S/C14H14O2/c1-11-7-9-12(10-8-11)16-14-6-4-3-5-13(14)15-2/h3-10H,1-2H3 |
InChI Key |
WSANOSVYZWCUOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2OC |
Origin of Product |
United States |
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